![molecular formula C23H23ClN4O2S B2684168 5-((2-chlorobenzyl)thio)-1-ethyl-6-(3-methoxybenzyl)-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one CAS No. 1359084-52-8](/img/structure/B2684168.png)
5-((2-chlorobenzyl)thio)-1-ethyl-6-(3-methoxybenzyl)-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-((2-chlorobenzyl)thio)-1-ethyl-6-(3-methoxybenzyl)-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one is a useful research compound. Its molecular formula is C23H23ClN4O2S and its molecular weight is 454.97. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 5-((2-chlorobenzyl)thio)-1-ethyl-6-(3-methoxybenzyl)-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one is a pyrazolopyrimidine derivative that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C23H23ClN4O2S, with a molecular weight of 455.0 g/mol. The structure features a pyrazolo-pyrimidine core with various substituents that may influence its biological activity.
Property | Value |
---|---|
Molecular Formula | C23H23ClN4O2S |
Molecular Weight | 455.0 g/mol |
CAS Number | 1358710-40-3 |
Antimicrobial Activity
Preliminary studies indicate that pyrazolopyrimidine derivatives exhibit significant antimicrobial properties. For instance, similar compounds have shown effectiveness against various bacterial strains and fungi. The mechanism often involves the inhibition of key enzymes or disruption of cell wall synthesis.
Antidiabetic Activity
Recent research has highlighted the potential of pyrazolopyrimidine derivatives as antidiabetic agents. For example, studies on structurally related compounds demonstrated inhibitory effects on enzymes like α-glucosidase and α-amylase. These compounds exhibited IC50 values indicating their potency:
Compound | Target Enzyme | IC50 (μM) |
---|---|---|
S,S,R-5 | α-glucosidase | 6.28 |
S,S,R-5 | α-amylase | 4.58 |
These findings suggest that modifications in the structure can enhance the antidiabetic activity of similar compounds.
Anti-HIV Activity
Compounds within this chemical class have also been evaluated for anti-HIV activity. A related study reported EC50 values for several derivatives against HIV-1, suggesting that structural variations can lead to increased potency:
Compound | EC50 (μM) | Selectivity Index |
---|---|---|
I-11 | 0.0038 | 25,468 |
I-19 | 0.0334 | Not specified |
The data indicates that specific substitutions can significantly impact antiviral efficacy.
Cytotoxicity Studies
While evaluating the biological activity, it is crucial to assess cytotoxicity to ensure safety profiles. Studies have shown that many pyrazolopyrimidine derivatives exhibit low to moderate cytotoxicity against human cell lines, which is essential for therapeutic applications.
Structure-Activity Relationship (SAR)
Understanding the SAR is vital for optimizing the biological activity of these compounds. Key findings include:
- Substituent Effects : The presence of electron-withdrawing or electron-donating groups significantly influences enzyme inhibition and overall activity.
- Core Modifications : Variations in the pyrazolo-pyrimidine core can enhance binding affinity to biological targets.
- Chain Length : The length and branching of alkyl chains attached to the core structure can affect solubility and bioavailability.
Case Study 1: Antidiabetic Evaluation
In a study evaluating multiple derivatives of pyrazolopyrimidines, one compound demonstrated significant inhibition of α-glucosidase with an IC50 value comparable to standard drugs like acarbose. This positions it as a promising candidate for further development in managing diabetes.
Case Study 2: Anti-HIV Screening
Another investigation into anti-HIV properties revealed that certain derivatives exhibited potent activity against resistant strains of HIV-1, highlighting their potential as novel therapeutic agents in antiviral therapy.
Propiedades
IUPAC Name |
5-[(2-chlorophenyl)methylsulfanyl]-1-ethyl-6-[(3-methoxyphenyl)methyl]-3-methylpyrazolo[4,3-d]pyrimidin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN4O2S/c1-4-28-21-20(15(2)26-28)25-23(31-14-17-9-5-6-11-19(17)24)27(22(21)29)13-16-8-7-10-18(12-16)30-3/h5-12H,4,13-14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFJXIXMMZXHNET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=N1)C)N=C(N(C2=O)CC3=CC(=CC=C3)OC)SCC4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.